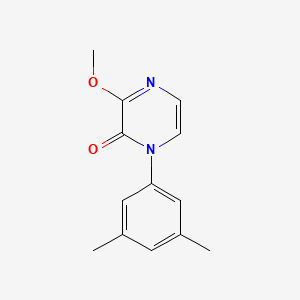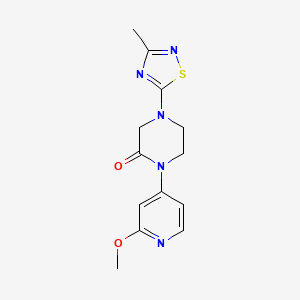![molecular formula C13H18ClN3O B12234420 N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12234420.png)
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through a reaction between 4-methoxybenzaldehyde and an appropriate amine under acidic conditions.
Formation of the Dimethylpyrazole Moiety: The next step involves the synthesis of the 1,3-dimethylpyrazole moiety through a cyclization reaction involving hydrazine and an appropriate diketone.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the dimethylpyrazole moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar structure with a methoxyphenyl group and an amine group.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxyphenyl group and an amine group, similar to the target compound.
N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but differs in the amide functionality.
Uniqueness
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-13(9-16(2)15-10)14-8-11-4-6-12(17-3)7-5-11;/h4-7,9,14H,8H2,1-3H3;1H |
InChI Key |
KLOINFXAOIYHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12234338.png)

![2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12234367.png)
![6-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12234377.png)
![2-Cyclopropyl-4-methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12234382.png)
![4-cyclopropyl-1-methyl-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12234386.png)
![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/new.no-structure.jpg)
![4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12234397.png)
![1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine](/img/structure/B12234405.png)



![1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12234422.png)
![4-Cyclopropyl-2-(methylsulfanyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12234423.png)
